Bis[(2-methylpropan-2-yl)oxy]diazene
Description
Bis[(2-methylpropan-2-yl)oxy]diazene is a diazene derivative featuring two tert-butoxy (2-methylpropan-2-yl)oxy groups attached to a nitrogen-nitrogen (N=N) core. Its molecular structure (C₈H₁₈N₂O₂) is characterized by significant steric hindrance due to the bulky tert-butyl substituents, which influence its stability, reactivity, and applications. This compound is primarily utilized in organic synthesis as a mild oxidizing agent, particularly in reactions requiring controlled radical initiation or selective oxidation of functional groups .
The synthesis typically involves the reaction of tert-butanol derivatives with diazene precursors under controlled conditions, followed by purification via chromatography or crystallization. Analytical methods such as thin-layer chromatography (TLC) and spectroscopic techniques (NMR, IR) are employed to confirm its structure and purity, as seen in analogous studies .
Properties
Molecular Formula |
C8H18N2O2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
bis[(2-methylpropan-2-yl)oxy]diazene |
InChI |
InChI=1S/C8H18N2O2/c1-7(2,3)11-9-10-12-8(4,5)6/h1-6H3 |
InChI Key |
OAPFBXRHYINFDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)ON=NOC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Di-tert-butoxydiazene can be synthesized through the reaction of tert-butyl alcohol with sodium nitrite in the presence of sulfuric acid. The reaction proceeds as follows:
2(CH3)3COH+NaNO2+H2SO4→(CH3)3CON=NO(C(CH3)3)+NaHSO4+H2O
This reaction involves the formation of the diazene moiety through the nitrosation of tert-butyl alcohol .
Industrial Production Methods
Industrial production of 1,2-di-tert-butoxydiazene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
1,2-Di-tert-butoxydiazene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tert-butyl nitrite and tert-butyl nitrate.
Reduction: Reduction of 1,2-di-tert-butoxydiazene can yield tert-butylamine.
Substitution: It can undergo substitution reactions with nucleophiles to form various substituted diazene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.
Major Products
Oxidation: Tert-butyl nitrite and tert-butyl nitrate.
Reduction: Tert-butylamine.
Substitution: Various substituted diazene derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Di-tert-butoxydiazene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-di-tert-butoxydiazene involves the formation of reactive nitrogen species through the cleavage of the diazene moiety. These reactive species can interact with various molecular targets, including proteins, nucleic acids, and other biomolecules. The pathways involved include nitrosation, nitration, and oxidation reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
a) 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide
This compound (C₁₈H₁₆N₂O₅) replaces the tert-butoxy groups with aryl rings bearing 1,3-dioxolane substituents. The aromatic framework enhances π-π stacking interactions, increasing crystallinity and thermal stability compared to the aliphatic tert-butyl groups in Bis[(2-methylpropan-2-yl)oxy]diazene. However, the dioxolane groups introduce polarity, improving solubility in polar solvents like dimethylformamide (DMF) .
b) Dichlorodiazadienes (e.g., (E)-1-(2,2-dichloro-1-(2-nitrophenyl)vinyl)-2-(p-tolyl)diazene)
These compounds (C₁₅H₁₁Cl₂N₃O₂) feature electron-withdrawing nitro and chloro substituents, which drastically alter reactivity.
Physical and Chemical Properties
| Property | This compound | 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide | Dichlorodiazadiene (Compound 2) |
|---|---|---|---|
| Molecular Weight (g/mol) | 174.24 | 340.33 | 336.17 |
| Solubility | Low in polar solvents | High in DMF, acetone | Moderate in dichloromethane |
| Melting Point (°C) | ~85–90 (decomposes) | 145–147 | 162–165 |
| Stability | Air-stable; decomposes upon heating | Stable up to 200°C | Light-sensitive |
The tert-butyl groups in this compound reduce solubility in polar solvents but enhance air stability. In contrast, the dioxolane-substituted analog exhibits higher thermal stability due to aromatic conjugation , while dichlorodiazadienes are prone to photodegradation .
Research Findings and Trends
Recent studies highlight the role of substituents in modulating diazene properties:
- Steric Effects : Bulky tert-butyl groups in this compound hinder nucleophilic attacks, making it less reactive than smaller analogs .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in dichlorodiazadienes) enhance electrophilicity, enabling enzyme inhibition .
- Thermal Behavior : Aromatic substituents improve thermal resilience, as seen in the dioxolane derivative .
Q & A
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential NOx release during decomposition.
- Storage : Inert atmosphere (Ar/N₂) at –20°C to prolong stability.
- Spill Management : Neutralize with damp sand; avoid aqueous solutions to prevent exothermic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
